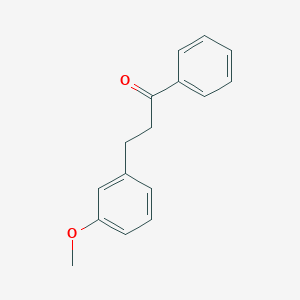
3-(3-Methoxyphenyl)propiophenone
Overview
Description
3-(3-Methoxyphenyl)propiophenone, also known as this compound, is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Semisynthesis of Natural Methoxylated Propiophenones : A study demonstrated a rapid semisynthesis method for natural methoxylated propiophenones, using microwave and ultrasound assistance. This method can be applied to the synthesis of various propiophenones, including 3-(3-Methoxyphenyl)propiophenone (Joshi, Sharma, & Sinha, 2005).
Structural and Spectral Analysis for Drug Discovery : A 2021 study explored the structural, spectral, and electronic properties of synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds, with potential as protease kinase inhibitors, showing relevance in drug discovery (R. H., Thirumalaikumar, Muthu, Basha Asif, & Irfan, 2021).
Cancer Chemoprevention : A derivative of this compound, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, was identified as a promising cancer chemopreventive agent. This compound has shown effectiveness in colon and tongue cancer chemoprevention (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
Photovoltaic Research : In the context of polymer-based photovoltaic cells, compounds related to this compound, like PCBM, have been extensively studied for their efficacy in solar cell applications (Dang, Hirsch, & Wantz, 2011).
Electrochemical Hydrogenation : The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has been successfully performed, yielding 3-(methoxyphenyl)propanoic acids. This process demonstrates the compound's potential in organic synthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Future Directions
3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), has been suggested to have several beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement . This could indicate potential future directions for research into similar compounds like 3-(3-Methoxyphenyl)propiophenone.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as ketones . Ketones are often key functional groups in larger organic molecules and they play a vital role in many biological processes.
Mode of Action
As a ketone, it may participate in various chemical reactions, including nucleophilic addition and reduction . The methoxy group attached to the phenyl ring could potentially influence the reactivity of the compound, making it more susceptible to certain reactions.
Biochemical Pathways
It’s worth noting that ketones, in general, are involved in numerous biochemical pathways, including energy metabolism and signal transduction .
Result of Action
As a ketone, it may participate in various chemical reactions, potentially leading to various downstream effects depending on the specific context and environment .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMZBKFYZJWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306695 | |
| Record name | 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15101-68-5 | |
| Record name | NSC179364 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



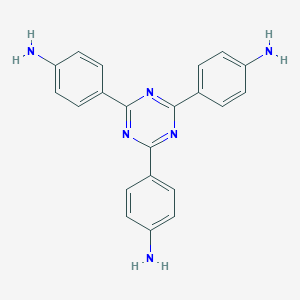

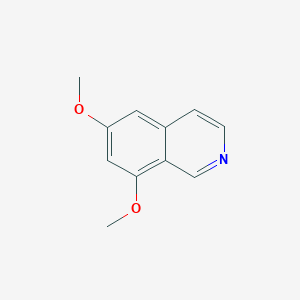
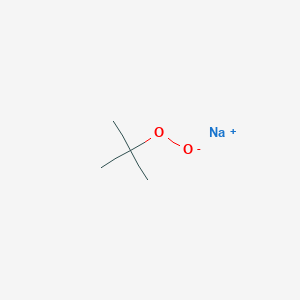


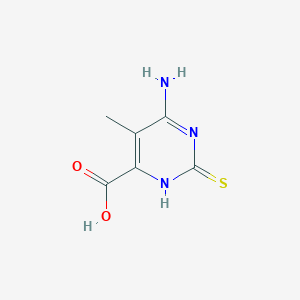

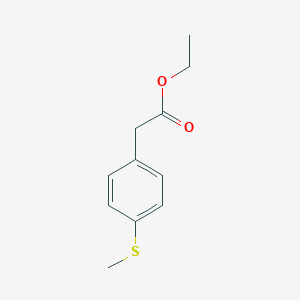
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
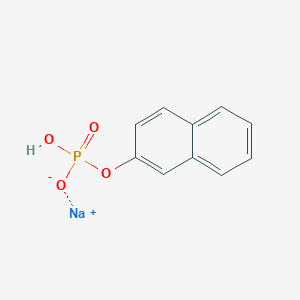
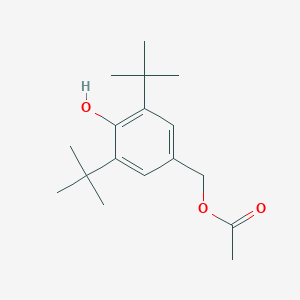
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
